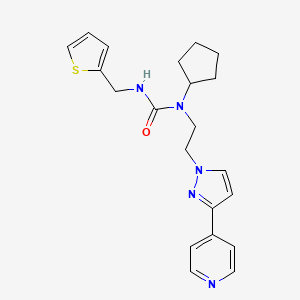
1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H25N5OS and its molecular weight is 395.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Antimicrobial Activity : Pyrimidine derivatives, similar in structure to the compound , have been reported for their antimicrobial properties. This suggests potential applications of such compounds in developing new antimicrobial agents (Rathod & Solanki, 2018).
Antibacterial Evaluation : Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and found effective as antibacterial agents. This indicates the potential of structurally related compounds in antibacterial drug development (Azab, Youssef, & El-Bordany, 2013).
Cytotoxicity and Anticancer Agents : Pyrazole derivatives, closely related to the compound , have been designed and synthesized with evaluations showing significant cytotoxicity, suggesting their use in cancer treatment (Alam et al., 2016).
Synthesis of Novel Pyridine and Naphthyridine Derivatives : Studies on the synthesis of novel pyridine derivatives point to the versatility of these compounds in creating a variety of biologically active substances (Abdelrazek et al., 2010).
Antitumor Activities : Derivatives of pyridine, similar to the compound of interest, have shown antitumor activities. This underscores the potential of such compounds in the development of new cancer therapies (Elewa et al., 2021).
Inhibitors of Enzymatic Activity : Research has been conducted on N-pyrazole, N'-thiazole urea compounds as inhibitors of p38α MAP kinase, suggesting the potential of structurally related compounds in enzyme inhibition for therapeutic purposes (Getlik et al., 2012).
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives : These compounds have been explored as CDK2 inhibitors, indicating their potential in the development of anti-proliferative drugs for cancer treatment (Abdel-Rahman et al., 2021).
properties
IUPAC Name |
1-cyclopentyl-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c27-21(23-16-19-6-3-15-28-19)26(18-4-1-2-5-18)14-13-25-12-9-20(24-25)17-7-10-22-11-8-17/h3,6-12,15,18H,1-2,4-5,13-14,16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEJQIRMKJEXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

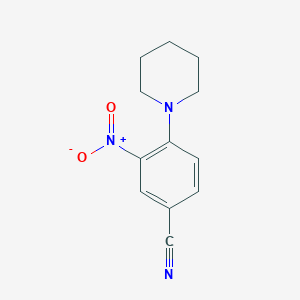
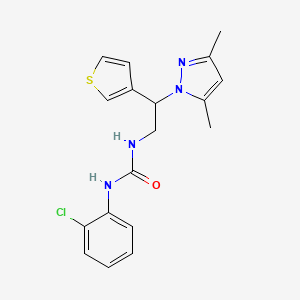


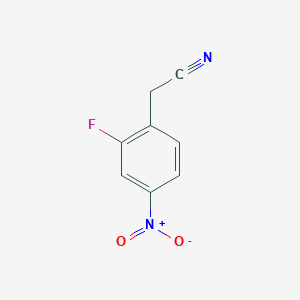
![5-Benzyl-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2532194.png)
![2-(Pyridin-3-ylmethylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2532195.png)
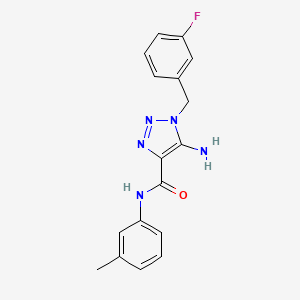
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2532199.png)
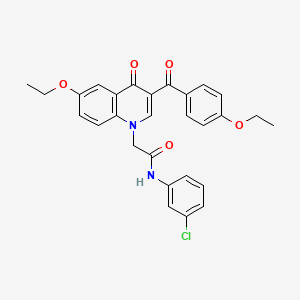
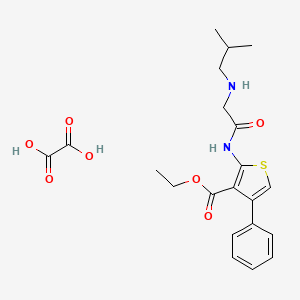
![(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2532206.png)
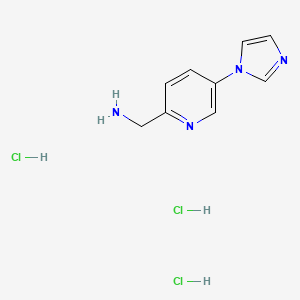
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2532208.png)